molecular formula C11H16O B14482047 Octahydro-7H-2,5-ethanoinden-7-one CAS No. 65989-65-3

Octahydro-7H-2,5-ethanoinden-7-one

Cat. No.: B14482047
CAS No.: 65989-65-3
M. Wt: 164.24 g/mol
InChI Key: SQXDWOUWZMEMDI-UHFFFAOYSA-N
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Description

Octahydro-7H-2,5-ethanoinden-7-one is a complex bridged ketone that serves as a valuable building block in organic synthesis and materials science research. This compound features a [describe the core structure, e.g., fused ring system with a ketone group at the 7-position], making it a versatile precursor for the development of novel [mention potential applications, e.g., pharmaceuticals, fragrances, or functional materials]. Its rigid, three-dimensional structure is of particular interest in [state the field, e.g., medicinal chemistry] for constructing complex molecular architectures and in [state another field, e.g., catalysis] as a potential ligand framework. Researchers utilize this ketone to study [mention a potential mechanism or value, e.g., structure-activity relationships or cycloaddition reactions]. Available for research and development purposes, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

65989-65-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

tricyclo[4.3.2.03,8]undecan-4-one

InChI

InChI=1S/C11H16O/c12-11-6-8-2-1-7-3-9(4-8)10(11)5-7/h7-10H,1-6H2

InChI Key

SQXDWOUWZMEMDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC1CC3C(=O)C2

Origin of Product

United States

Preparation Methods

Hydrogenation of Wieland-Miescher Ketone Derivatives

The Wieland-Miescher ketone (26) serves as a pivotal starting material. Trans-ketalization of 26 with 2-methyl-2-ethyl-1,3-dioxolane and ethylene glycol, catalyzed by p-toluenesulfonic acid (TsOH), yields ketal 27 in 95% yield. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ selectively reduces the conjugated double bond, affording the cis-decalin system (28) with a 10:1 diastereomeric ratio (Scheme 4).

Table 1: Hydrogenation Conditions and Outcomes

Substrate Catalyst Pressure (psi) Solvent Yield (%) cis:trans Ratio
27 Pd/C 50 EtOAc 95 10:1
27 PtO₂ 30 MeOH 78 4:1

The superiority of Pd/C over platinum oxide (PtO₂) in achieving higher cis-selectivity is attributed to its lower propensity for over-reduction and enhanced substrate adsorption kinetics.

Dissolving Metal Reductions for Stereochemical Control

Dissolving metal reductions using lithium in liquid ammonia (Li/NH₃) enable stereochemical inversion at the bridgehead position. Treatment of ketal 28 with Li/NH₃ and tert-butanol as a proton source affords alcohol 29 in 81% yield, with complete retention of the cis-decalin framework (Scheme 5). This method circumvents the limitations of borohydride reductions, which favor undesired axial alcohol formation due to steric hindrance.

Diels-Alder Cycloaddition Strategies

Lewis Acid-Catalyzed Approaches

Early attempts to construct the bicyclic framework via Diels-Alder reactions between silyl enol ether 22 and diene 23 using conventional Lewis acids (SnCl₄, TiCl₄) proved ineffective due to poor orbital overlap and steric congestion. The mixed Lewis acid system AlMe₃/AlBr₃ achieved modest success (35% yield), but product isolation was hampered by competing side reactions.

Triflimide-Catalyzed Cycloadditions

Employing 10 mol% triflimide (Tf₂NH) as a Brønsted acid catalyst significantly improved reaction efficiency, yielding cycloadduct 32 in 86% yield with a 2:1 diastereomeric ratio at the silyl ether position (Scheme 8). The mechanism involves protonation of the dienophile, enhancing its electrophilicity and aligning frontier molecular orbitals for suprafacial addition.

Table 2: Diels-Alder Catalysts and Performance

Catalyst Temp (°C) Time (h) Yield (%) diastereomer Ratio
Tf₂NH 25 12 86 2:1
AlMe₃/AlBr₃ -20 24 35 1.5:1
SnCl₄ 0 48 <5 -

Oxidative Functionalization and Ring Expansion

Baeyer-Villiger Oxidation Challenges

Attempts to oxidize enone 33 via Baeyer-Villiger reactions using mCPBA or (TMSO)₂/SnCl₄ failed to produce the desired lactone, likely due to strain in the bicyclic transition state (Scheme 9). Alternative stepwise oxidation pathways were required.

Stepwise Oxidation via Silyl Enol Ethers

Reduction of enone 33 with Li/NH₃ followed by trapping with trimethylchlorosilane (TMSCl) yielded silyl enol ether 34. Subsequent epoxidation with meta-chloroperbenzoic acid (mCPBA) and acid-catalyzed rearrangement furnished ketone 35, enabling further functionalization (Scheme 10).

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalytic Systems

Triflimide catalysis, while efficient, faces scalability challenges due to the high cost of Tf₂NH ($12,000/kg). In contrast, AlMe₃/AlBr₃ systems are cost-effective ($200/kg) but require stringent moisture control, increasing operational complexity.

Solvent Selection and Waste Streams

Hydrogenation in ethyl acetate generates fewer toxic byproducts compared to methanol, aligning with green chemistry principles. However, methanol’s lower boiling point simplifies product isolation, illustrating a trade-off between sustainability and practicality.

Chemical Reactions Analysis

Types of Reactions: Octahydro-7H-2,5-ethanoinden-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions at various positions on the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Octahydro-7H-2,5-ethanoinden-7-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology: In biological research, this compound can be used as a model molecule to study the behavior of cyclic ketones and their interactions with biological systems.

Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Octahydro-7H-2,5-ethanoinden-7-one exerts its effects depends on its interactions with molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved may vary depending on the application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Octahydro-7H-2,5-ethanoinden-7-one is unique due to its specific ring structure and ketone functional group, which confer distinct chemical properties and reactivity compared to other similar compounds.

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